isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic ester derivative featuring a benzo[c]chromen core substituted with a 4-methyl group and a ketone at position 4. The compound is characterized by an isopropyl ester-linked acetic acid moiety at position 3 of the chromen ring. Key derivatives and analogs are discussed below.
Properties
IUPAC Name |
propan-2-yl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)3/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSKYYMNZSSOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs, supported by evidence-derived data:
Notes:
- Molecular weights marked with * are calculated due to lack of explicit data in evidence.
- Substituent positions (e.g., 3-methyl vs. 4-methyl) significantly influence steric and electronic interactions, altering biological target affinity .
- Ester groups (isopropyl, benzyl, methyl) modulate lipophilicity and metabolic stability, impacting bioavailability .
- Acid derivatives (acetic, propanoic, phosphorothioate) affect solubility and reactivity, tailoring compounds for specific applications (e.g., agrochemicals vs. pharmaceuticals) .
Key Research Findings and Implications
Positional Isomerism : The 4-methyl substituent in the target compound distinguishes it from 3-methyl analogs (e.g., QY-3575), which exhibit different crystallographic packing and solubility profiles .
Ester vs. Acid Forms : The free acetic acid derivative (CAS 302551-41-3) is a common intermediate for ester synthesis, highlighting its role in structure-activity relationship (SAR) studies .
Agrochemical Potential: Phosphorothioate derivatives demonstrate the benzo[c]chromen core’s versatility in pesticidal applications, though toxicity profiles require further study .
Natural Product Links: Benzyl esters (e.g., from Gymnadenia conopse) suggest natural origins or biodegradation pathways for related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
